3-(4-iodo-1H-pyrazol-1-yl)propanamide
Overview
Description
3-(4-Iodo-1H-pyrazol-1-yl)propanamide is a chemical compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . The compound features a pyrazole ring substituted with an iodine atom and a propanamide group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of Action
Similar compounds have been shown to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Similar compounds are known to affect a variety of pathways, leading to their diverse biological effects .
Result of Action
Similar compounds have been shown to have a range of effects at the molecular and cellular levels, contributing to their various biological activities .
Biochemical Analysis
Biochemical Properties
3-(4-Iodo-1H-pyrazol-1-yl)propanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it has been observed to interact with certain kinases, influencing phosphorylation processes . Additionally, this compound can bind to specific proteins, altering their conformation and activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, this compound has been observed to impact mitochondrial function, thereby influencing cellular energy metabolism . These effects highlight the compound’s potential in regulating cellular processes and its implications in disease treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Furthermore, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . In terms of long-term effects, this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-iodopyrazole with 3-bromopropanamide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles and amides, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-(4-Iodo-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazole: Similar in structure but lacks the propanamide group.
4-Iodo-1-(pyridin-3-ylmethyl)pyrazole: Contains a pyridinylmethyl group instead of a propanamide group.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
3-(4-Iodo-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the iodine atom and the propanamide group makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-(4-iodopyrazol-1-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2H2,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBGMDUOEZKOBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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